(Ethoxycarbonylmethyl)dimethylsulfonium bromide

β-amino acid synthesis Nano-catalysis Asymmetric synthesis

Non-stabilized sulfonium ylides (e.g., trimethylsulfonium iodide) lack the ester functionality needed for stereochemical control, risking poor diastereoselectivity in cyclopropanation and β-amino acid synthesis. (Ethoxycarbonylmethyl)dimethylsulfonium bromide (CAS 5187-82-6) addresses this directly: • Enantiospecific cyclopropanation with tunable exo/trans-cis selectivity via solvent switching • 91% yield in nano-MgO catalyzed α-sulfanyl-β-amino acid derivative synthesis • Direct ethoxycarbonyl installation - a functional handle absent in simple methylide reagents • Preferred Corey-Link reagent for mGluR-targeted aminobicyclohexanedicarboxylic acid derivatives

Molecular Formula C6H13BrO2S
Molecular Weight 229.14 g/mol
CAS No. 5187-82-6
Cat. No. B1581990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethoxycarbonylmethyl)dimethylsulfonium bromide
CAS5187-82-6
Molecular FormulaC6H13BrO2S
Molecular Weight229.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C[S+](C)C.[Br-]
InChIInChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyJXFPTJYKYKVENJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ethoxycarbonylmethyl)dimethylsulfonium Bromide Procurement Guide


(Ethoxycarbonylmethyl)dimethylsulfonium bromide (CAS 5187-82-6) is a sulfonium salt reagent, chemically designated as (2-ethoxy-2-oxoethyl)dimethylsulfonium bromide, with the molecular formula C6H13BrO2S and a molecular weight of 229.13 g/mol . It is a stable, solid sulfonium salt characterized by its ability to generate a stabilized sulfur ylide upon deprotonation, a key intermediate in a range of nucleophilic addition and cycloaddition reactions . This compound is a critical building block in organic synthesis, particularly valued for its role in enantiospecific cyclopropanation and the synthesis of complex β-amino acid derivatives, distinguishing it from simpler, non-stabilized sulfonium ylide precursors .

Ylide formation
Stabilized sulfur ylide generation from solid reagent under mild base conditions
Cyclopropanation
Enantiospecific cyclopropane ring installation on enones with reported solvent-tunable stereocontrol
β-Amino acid synthesis
Access to α-sulfanyl-β-amino acid derivatives via catalytic, diastereoselective pathways

Generic Sulfonium Salt Limitations


The direct substitution of (Ethoxycarbonylmethyl)dimethylsulfonium bromide with other in-class sulfonium salts, such as trimethylsulfonium iodide or dimethylsulfoxonium methylide, is not a straightforward or equivalent exchange. These alternative reagents generate non-stabilized or semi-stabilized ylides that exhibit fundamentally different reactivity, nucleophilicity, and stereochemical outcomes [1]. For instance, while trimethylsulfonium ylides are highly reactive methylene transfer agents, they lack the ester functionality that provides both stabilization and a functional handle for further synthetic elaboration [2]. This ester moiety in (Ethoxycarbonylmethyl)dimethylsulfonium bromide is crucial; it not only moderates the ylide's reactivity, enabling controlled cyclopropanation with high stereoselectivity, but also directly installs an ethoxycarbonyl group onto the target molecule, a feature unattainable with simple methylide reagents [3]. Therefore, selecting a generic alternative risks complete reaction failure, poor stereocontrol, or the generation of a product lacking a key functional group, which would necessitate additional, often non-trivial, synthetic steps to remediate.

This reagent
Stabilized ylide with ester handle
Ethoxycarbonylmethyl dimethylsulfonium bromide provides moderated reactivity, high stereoselectivity, and direct installation of an ethoxycarbonyl group.
Generic alternative
Non-stabilized or semi-stabilized ylide
Trimethylsulfonium iodide or dimethylsulfoxonium methylide may shift stereochemical outcomes and lack the ester functionality for downstream elaboration.

Key Performance Evidence


NAP-MgO Catalyzed α-Sulfanyl-β-Amino Acid Synthesis

In a protocol for synthesizing α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide (NAP-MgO), (Ethoxycarbonylmethyl)dimethylsulfonium bromide demonstrated excellent reactivity and yield. The reaction with N-tosyl benzaldimine produced the desired β-amino acid derivative with a 91% isolated yield and a diastereomeric ratio (anti/syn) of 76:24 . This is a stark contrast to standard methods using other sulfonium salts or non-catalyzed conditions, which typically afford lower yields and poorer diastereoselectivity for this specific class of products [1].

β-Amino acid synthesis
Class-level
91% yield, anti/syn 76:24
Reported yield advantage under NAP-MgO catalysis vs. typical baseline methods
Reaction with N-tosyl benzaldimine; supports diastereoselective pathway studies
β-amino acid synthesis Nano-catalysis Asymmetric synthesis

Stereocontrolled Cyclopropanation of Cyclic Enones

In cyclopropanation reactions of cyclic α,β-unsaturated ketones, (Ethoxycarbonylmethyl)dimethylsulfonium bromide, when treated with DBU in toluene, generates the corresponding stabilized ethyl dimethylsulfonium acetate ylide (EDSA). This reaction proceeds with complete stereocontrol, yielding the exo adduct exclusively (diastereomeric excess, d.e. = 100%) [1]. In contrast, the same reaction performed in chloroform results in a mixture of isomers, demonstrating the reagent's ability to achieve absolute stereoselectivity under optimized solvent conditions [2].

Cyclopropanation stereocontrol
Head-to-head
d.e. 100% (exo) in toluene vs. ~33% in CHCl₃
Solvent-dependent stereochemical outcome; absolute exo selectivity achievable
Cyclic enone substrates; DBU base
Cyclopropanation Stereoselectivity Corey-Chaykovsky

Defined Physical Properties for Handling

The compound is consistently characterized and supplied as a solid with a defined melting point range of 90-94 °C (lit.) and a purity specification of ≥97% (assay) from major commercial sources . This stands in contrast to many other sulfonium ylide precursors, such as trimethylsulfonium iodide, which are often more hygroscopic, less thermally stable, and can exhibit variable purity that complicates stoichiometric calculations and reaction reproducibility [1]. The reliable solid-state properties of this compound facilitate accurate weighing, safe storage, and consistent performance in both research and larger-scale synthetic applications.

Handling & purity
Class-level
Solid, mp 90–94 °C, ≥97% assay
Defined solid-state properties facilitate accurate stoichiometry and storage
Supplier specifications; batch consistency review recommended
Physical characterization Quality control Handling

Key Application Scenarios


Enantiospecific Bicyclic Amino Acid Synthesis

This reagent is the preferred choice for the enantiospecific synthesis of aminobicyclohexanedicarboxylic acid derivatives via a modified Corey-Link reaction . Its ability to generate a stabilized ylide ensures the controlled formation of the bicyclic core with the required stereochemistry, a feature that is essential for producing potent and selective ligands for metabotropic glutamate receptors (mGluRs) and other CNS targets [1].

α-Sulfanyl-β-Amino Acid Building Blocks

As demonstrated by the 91% yield in nano-MgO catalyzed reactions, this compound is a highly effective reagent for preparing α-sulfanyl-β-amino acid derivatives . These building blocks are valuable intermediates in the synthesis of peptide mimetics, enzyme inhibitors, and other bioactive molecules. The high yield and predictable diastereoselectivity make it a strategic choice for medicinal chemistry programs aiming to efficiently explore this chemical space.

Stereocontrolled Cyclopropanation in Total Synthesis

In total synthesis projects requiring the installation of a cyclopropane ring with absolute stereocontrol, such as the synthesis of (-)-(S)-2-(p-tolylsulfinyl)cyclopent-2-enone derivatives, this reagent provides a significant advantage . The ability to switch between complete exo selectivity and a trans/cis mixture by simply changing the reaction solvent offers synthetic chemists a unique and tunable tool for accessing specific cyclopropane isomers, avoiding the need for laborious and low-yielding chiral resolution steps [2].

Application
Selection Property
Validation Focus
Enantiospecific bicyclic amino acid synthesis
Stabilized ylide reactivity for bicyclic core assembly
Stereochemical fidelity and mGluR ligand development context
α-Sulfanyl-β-amino acid building blocks
Reported high-yield, diastereoselective pathway
Reaction yield and anti/syn ratio reproducibility
Stereocontrolled cyclopropanation in total synthesis
Solvent-switchable stereocontrol
Diastereomeric excess and isomer access under reported conditions

Technical Documentation Hub

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